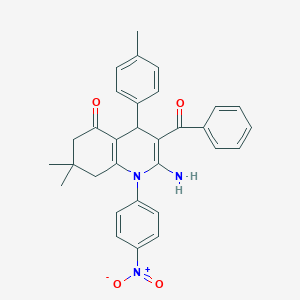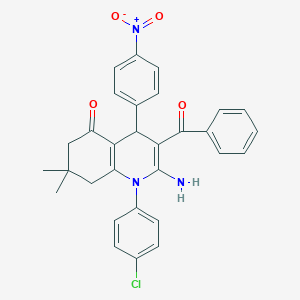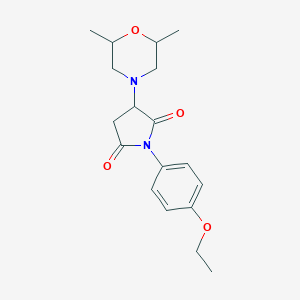
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 has been shown to enhance learning and memory in animal models, and there is growing interest in its potential as a treatment for cognitive disorders in humans.
作用機序
The exact mechanism of action of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for learning and memory. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the activity of AMPA receptors, which may explain its cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced on a large scale. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its cognitive-enhancing effects.
将来の方向性
There are several future directions for research on 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and how it modulates the activity of AMPA receptors. Another direction is to study its potential as a treatment for cognitive disorders in humans. Clinical trials are needed to determine the safety and efficacy of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in humans. Additionally, research on the long-term effects of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is needed to determine its potential as a cognitive enhancer over extended periods of time.
Conclusion:
In conclusion, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. Its synthesis method is relatively simple, and it has been extensively studied in animal models. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. It has potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia. However, further research is needed to fully understand its mechanism of action and its potential as a cognitive enhancer in humans.
合成法
The synthesis of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with cyclooctylamine to form an amide intermediate. The amide intermediate is then cyclized with phosgene to form 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is relatively simple and can be carried out on a large scale.
科学的研究の応用
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models, and the results have shown that it has the potential to enhance learning and memory. In a study conducted on rats, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione was found to improve performance in a spatial memory task. Another study conducted on monkeys showed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione improved performance in a delayed matching-to-sample task. These findings suggest that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione may have potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia.
特性
製品名 |
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-(cyclooctylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O2/c1-14-9-11-16(12-10-14)21-18(22)13-17(19(21)23)20-15-7-5-3-2-4-6-8-15/h9-12,15,17,20H,2-8,13H2,1H3 |
InChIキー |
VERBIKTULGISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![2-[1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304408.png)